Histapyrrodine-d5 (hydrochloride)
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Overview
Description
Histapyrrodine-d5 (hydrochloride) is a deuterated form of Histapyrrodine, a compound known for its antihistamine and anticholinergic properties. The deuterated version, Histapyrrodine-d5, is often used in research to study the pharmacokinetics and metabolism of the parent compound due to its stable isotope labeling. The molecular formula of Histapyrrodine-d5 (hydrochloride) is C19H19D5N2•HCl, and it has a molecular weight of 321.90 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Histapyrrodine-d5 (hydrochloride) involves the incorporation of deuterium atoms into the parent compound, Histapyrrodine. The general synthetic route includes the following steps:
Deuteration of Benzylamine: Benzylamine is reacted with deuterium gas in the presence of a catalyst to replace hydrogen atoms with deuterium atoms.
Formation of Pyrrolidine Derivative: The deuterated benzylamine is then reacted with 1-pyrrolidineethanamine under controlled conditions to form the desired pyrrolidine derivative.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to the pyrrolidine derivative to form Histapyrrodine-d5 (hydrochloride).
Industrial Production Methods
Industrial production of Histapyrrodine-d5 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves:
Bulk Deuteration: Large quantities of benzylamine are deuterated using industrial-scale deuterium gas reactors.
Continuous Flow Synthesis: The deuterated benzylamine is continuously fed into reactors containing 1-pyrrolidineethanamine to ensure consistent production.
Purification and Crystallization: The product is purified through crystallization and other separation techniques to achieve high purity levels suitable for research applications.
Chemical Reactions Analysis
Types of Reactions
Histapyrrodine-d5 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom of the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
Histapyrrodine-d5 (hydrochloride) is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion (ADME) of Histapyrrodine.
Metabolic Pathway Analysis: Helps in identifying metabolic pathways and intermediates of Histapyrrodine.
Proteomics Research: Used as a biochemical tool in proteomics to study protein interactions and functions.
Drug Development: Assists in the development of new antihistamine and anticholinergic drugs by providing insights into the mechanism of action and metabolism
Mechanism of Action
Histapyrrodine-d5 (hydrochloride) exerts its effects by blocking histamine H1 receptors and muscarinic acetylcholine receptors. This dual action results in the inhibition of histamine-induced allergic responses and reduction of cholinergic activity. The molecular targets include:
Histamine H1 Receptors: Inhibition of these receptors prevents histamine from binding, thereby reducing allergic symptoms.
Muscarinic Acetylcholine Receptors: Blocking these receptors reduces cholinergic activity, leading to anticholinergic effects such as dry mouth and sedation.
Comparison with Similar Compounds
Histapyrrodine-d5 (hydrochloride) can be compared with other similar compounds such as:
Histapyrrodine: The non-deuterated form, which has similar pharmacological properties but different pharmacokinetic profiles.
Diphenhydramine: Another antihistamine with anticholinergic properties, but with a different chemical structure.
Chlorpheniramine: An antihistamine with a similar mechanism of action but different potency and duration of action.
Histapyrrodine-d5 (hydrochloride) is unique due to its stable isotope labeling, which makes it particularly useful in research applications involving detailed metabolic and pharmacokinetic studies .
Properties
Molecular Formula |
C19H25ClN2 |
---|---|
Molecular Weight |
321.9 g/mol |
IUPAC Name |
N-benzyl-2,3,4,5,6-pentadeuterio-N-(2-pyrrolidin-1-ylethyl)aniline;hydrochloride |
InChI |
InChI=1S/C19H24N2.ClH/c1-3-9-18(10-4-1)17-21(19-11-5-2-6-12-19)16-15-20-13-7-8-14-20;/h1-6,9-12H,7-8,13-17H2;1H/i2D,5D,6D,11D,12D; |
InChI Key |
HLKYILQQGSUEJS-MQVDXLBYSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])N(CCN2CCCC2)CC3=CC=CC=C3)[2H])[2H].Cl |
Canonical SMILES |
C1CCN(C1)CCN(CC2=CC=CC=C2)C3=CC=CC=C3.Cl |
Origin of Product |
United States |
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